(3S)-Hexahydro-3-[(2-methylpropyl)amino]-2H-azepin-2-one
Overview
Description
(3S)-Hexahydro-3-[(2-methylpropyl)amino]-2H-azepin-2-one is a chemical compound with a unique structure that includes a hexahydro azepinone ring substituted with a 2-methylpropylamino group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3S)-Hexahydro-3-[(2-methylpropyl)amino]-2H-azepin-2-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of a suitable amine with a cyclic ketone, followed by reduction and cyclization steps. The reaction conditions often require specific catalysts and solvents to achieve high yields and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using continuous flow reactors. These reactors allow for precise control over reaction conditions, such as temperature, pressure, and reactant concentrations, ensuring consistent product quality. The use of green chemistry principles, such as solvent recycling and energy-efficient processes, is also emphasized to minimize environmental impact.
Chemical Reactions Analysis
Types of Reactions
(3S)-Hexahydro-3-[(2-methylpropyl)amino]-2H-azepin-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can yield different reduced forms of the compound.
Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophilic substitution reactions may involve reagents like alkyl halides or acyl chlorides.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while substitution reactions can produce a variety of substituted azepinone compounds.
Scientific Research Applications
Chemistry
In chemistry, (3S)-Hexahydro-3-[(2-methylpropyl)amino]-2H-azepin-2-one is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in the development of new chemical entities.
Biology
Biologically, this compound has been studied for its potential as a pharmacological agent. Its ability to interact with specific biological targets makes it a candidate for drug development, particularly in the treatment of neurological disorders.
Medicine
In medicine, this compound is being investigated for its therapeutic potential. Its pharmacokinetic properties and bioavailability are key factors in determining its suitability as a drug candidate.
Industry
Industrially, this compound is used in the production of specialty chemicals and materials. Its stability and reactivity make it suitable for various applications, including the manufacture of polymers and resins.
Mechanism of Action
The mechanism of action of (3S)-Hexahydro-3-[(2-methylpropyl)amino]-2H-azepin-2-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an agonist or antagonist, modulating the activity of these targets and influencing various biological pathways. Detailed studies on its binding affinity and selectivity are essential to understand its pharmacological effects.
Comparison with Similar Compounds
Similar Compounds
Piperidine Derivatives: Compounds with a piperidine ring structure, such as piperidine itself or its substituted derivatives.
Azepane Derivatives: Compounds with an azepane ring, similar to the azepinone structure of (3S)-Hexahydro-3-[(2-methylpropyl)amino]-2H-azepin-2-one.
Uniqueness
This compound is unique due to its specific substitution pattern and stereochemistry. This uniqueness contributes to its distinct chemical and biological properties, making it a valuable compound for research and industrial applications.
Properties
IUPAC Name |
(3S)-3-(2-methylpropylamino)azepan-2-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H20N2O/c1-8(2)7-12-9-5-3-4-6-11-10(9)13/h8-9,12H,3-7H2,1-2H3,(H,11,13)/t9-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SCWIUHICGSPBKM-VIFPVBQESA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CNC1CCCCNC1=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)CN[C@H]1CCCCNC1=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H20N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10651502 | |
Record name | (3S)-3-[(2-Methylpropyl)amino]azepan-2-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10651502 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
184.28 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
359782-00-6 | |
Record name | (3S)-Hexahydro-3-[(2-methylpropyl)amino]-2H-azepin-2-one | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=359782-00-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | (3S)-3-[(2-Methylpropyl)amino]azepan-2-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10651502 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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